molecular formula C11H14O B1273593 1-(2,5-Dimethylphenyl)propan-1-one CAS No. 35031-52-8

1-(2,5-Dimethylphenyl)propan-1-one

Cat. No.: B1273593
CAS No.: 35031-52-8
M. Wt: 162.23 g/mol
InChI Key: MWTJJAYEJFLROK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O It is a ketone, specifically a substituted propiophenone, characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propanone group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2,5-dimethylbenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 2,5-Dimethylbenzoic acid.

    Reduction: 1-(2,5-Dimethylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketones and alcohols.

    Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)propan-1-one depends on the specific reaction or application. For example, in reduction reactions, the ketone group undergoes nucleophilic attack by a hydride ion, leading to the formation of an alcohol. In oxidation reactions, the ketone group is converted to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)propan-1-one can be compared with other substituted propiophenones, such as:

    1-(4-Methylphenyl)propan-1-one: Similar structure but with a single methyl group at the 4 position.

    1-(3,4-Dimethylphenyl)propan-1-one: Similar structure but with methyl groups at the 3 and 4 positions.

    1-(2,4-Dimethylphenyl)propan-1-one: Similar structure but with methyl groups at the 2 and 4 positions.

Uniqueness: The unique positioning of the methyl groups at the 2 and 5 positions in this compound can influence its reactivity and the types of reactions it undergoes, making it distinct from other substituted propiophenones.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTJJAYEJFLROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394309
Record name 1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35031-52-8
Record name 1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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